molecular formula C13H24O2 B12645782 Isononyl methacrylate CAS No. 85005-57-8

Isononyl methacrylate

Cat. No.: B12645782
CAS No.: 85005-57-8
M. Wt: 212.33 g/mol
InChI Key: XFZOHDFQOOTHRH-UHFFFAOYSA-N
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Description

Isononyl methacrylate is an organic compound with the molecular formula C13H24O2. It is a methacrylate ester derived from methacrylic acid and isononyl alcohol. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications due to their excellent properties such as flexibility, durability, and resistance to environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isononyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where methacrylic acid and isononyl alcohol are fed into a reactor. The reaction is catalyzed by a strong acid, and the product is continuously removed and purified. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isononyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the methacrylate group reacts with other monomers to form polymers. This reaction is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .

Common Reagents and Conditions:

Major Products: The primary products of these reactions are polymers and copolymers, which are used in various applications such as coatings, adhesives, and sealants .

Mechanism of Action

The primary mechanism of action of isononyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process is facilitated by initiators that generate free radicals under specific conditions .

Molecular Targets and Pathways: The molecular target of this compound is the methacrylate group, which undergoes polymerization. The pathways involved include the initiation, propagation, and termination steps of free radical polymerization .

Comparison with Similar Compounds

  • Isobornyl methacrylate
  • Methyl methacrylate
  • Ethyl methacrylate
  • Butyl methacrylate

Comparison: Isononyl methacrylate is unique due to its longer alkyl chain compared to other methacrylate esters. This gives it distinct properties such as increased flexibility and lower glass transition temperature. Additionally, its polymers exhibit enhanced resistance to environmental factors, making it suitable for applications requiring durability .

Properties

CAS No.

85005-57-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

7-methyloctyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H24O2/c1-11(2)9-7-5-6-8-10-15-13(14)12(3)4/h11H,3,5-10H2,1-2,4H3

InChI Key

XFZOHDFQOOTHRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOC(=O)C(=C)C

Origin of Product

United States

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